molecular formula C9H5BrINO2 B1412521 Methyl 4-bromo-2-cyano-5-iodobenzoate CAS No. 1805099-50-6

Methyl 4-bromo-2-cyano-5-iodobenzoate

Cat. No.: B1412521
CAS No.: 1805099-50-6
M. Wt: 365.95 g/mol
InChI Key: HYXLDSKFQSEKHK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-5-iodobenzoate is a synthetic compound belonging to the class of benzoic acid derivatives. Its molecular formula is C10H5BrINO2, and it has a molar mass of 424.46 g/mol. This compound has gained significant interest in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-cyano-5-iodobenzoate typically involves the bromination and iodination of methyl benzoate derivatives. The reaction conditions often require the use of bromine and iodine in the presence of a suitable catalyst and solvent. The process may involve multiple steps, including nitration, halogenation, and esterification.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-cyano-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using suitable reagents.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Various substituted benzoates.

    Reduction Reactions: Amino derivatives.

    Oxidation Reactions: Oxidized benzoic acid derivatives.

Scientific Research Applications

Methyl 4-bromo-2-cyano-5-iodobenzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-5-iodobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • Methyl 5-bromo-2-iodobenzoate
  • Methyl 2-bromo-4-cyano-5-iodobenzoate
  • Methyl 4-bromo-5-cyano-2-iodobenzoate

Comparison: Methyl 4-bromo-2-cyano-5-iodobenzoate is unique due to its specific arrangement of bromine, cyano, and iodine groups on the benzoate ring. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-bromo-2-cyano-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-8(11)7(10)2-5(6)4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXLDSKFQSEKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C#N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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